N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Description
N-(1-Acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a tetrahydroquinoline (THQ)-based acetamide derivative characterized by a 1-acetyl group, a 6-chloro substituent, and a 2-methyl group on the THQ core, with an additional N-phenylacetamide moiety. This compound shares structural similarities with opioid receptor modulators, particularly those targeting the μ-opioid receptor (MOR), as evidenced by related THQ derivatives in pharmacological studies . The chloro and methyl substituents may enhance metabolic stability and receptor binding affinity, while the acetyl group could influence pharmacokinetic properties.
Properties
CAS No. |
17117-36-1 |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(1-acetyl-6-chloro-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-11-20(23(15(3)25)17-7-5-4-6-8-17)18-12-16(21)9-10-19(18)22(13)14(2)24/h4-10,12-13,20H,11H2,1-3H3 |
InChI Key |
QBXGGISCYWWRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)Cl)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a base.
Acetylation: The acetyl group can be introduced at the 1-position using acetic anhydride or acetyl chloride in the presence of a base.
N-Phenylacetamide Formation: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atom.
Reduction: Reduction reactions can occur at the carbonyl groups or the quinoline ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, certain synthesized derivatives demonstrate broad-spectrum antibacterial effects against various gram-positive pathogens. The compound N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide may share similar properties due to its structural characteristics .
Antioxidant Activity
Studies have shown that tetrahydroquinoline derivatives possess antioxidant properties. A specific study assessed thirteen such derivatives for their ability to scavenge free radicals and inhibit α-amylase enzyme activity. The results indicated that these compounds could potentially serve as therapeutic agents for oxidative stress-related conditions .
Anti-inflammatory Effects
In vivo studies have demonstrated that certain tetrahydroquinoline derivatives exhibit anti-inflammatory effects comparable to standard treatments like acetylsalicylic acid (aspirin). This suggests the potential of this compound in treating inflammatory diseases .
N-acylation Reaction
The compound can be synthesized through an N-acylation process where 1,2,3,4-tetrahydroquinoline is reacted with an acyl halide. This method allows for the introduction of the acetyl group at the nitrogen atom of the quinoline structure .
Chlorination and Bromination
Following the initial synthesis steps, chlorination or bromination can be employed to introduce halogen substituents into the quinoline ring. These modifications are crucial for enhancing the biological activity of the resultant compounds .
Antimicrobial Efficacy Study
A case study involving a series of synthesized tetrahydroquinoline derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .
Antioxidant Evaluation
Another investigation focused on evaluating the antioxidant capacity of various tetrahydroquinoline derivatives using standard assays such as DPPH and ABTS radical scavenging tests. The results indicated that specific derivatives could effectively reduce oxidative stress markers in biological systems .
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Antibacterial Activity | Significant inhibition against gram-positive bacteria |
| Antioxidant Evaluation | Free Radical Scavenging | Effective reduction of oxidative stress markers |
Mechanism of Action
The mechanism of action of N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Pharmacological Activity: The 6-chloro substituent in the target compound contrasts with the 6-benzyl group in compound 4b (), which enhances MOR binding but reduces metabolic stability due to steric bulk .
Acetamide Modifications :
Key Observations:
- Synthetic Accessibility: The target compound’s synthesis may resemble methods in (peptide coupling) or (imino Diels-Alder), but the absence of explicit protocols limits direct comparison.
- Spectroscopic Features : The N-phenylacetamide group in the target compound would likely show IR peaks near 1670–1680 cm⁻¹ (C=O stretch), similar to compound 6b .
Pharmacological and Regulatory Considerations
- MOR Activity : Analogues like 4b () demonstrate that 6-substituents (e.g., benzyl) enhance MOR affinity, suggesting the 6-chloro group in the target compound may offer a balance between binding and stability .
- Legal Status : While acetylfentanyl () is a Schedule I drug due to opioid activity, the target compound’s regulatory status remains undefined. Structural parallels to controlled substances may necessitate caution in development .
Biological Activity
N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core structure, which is known for various biological properties. The presence of the acetyl and phenylacetamide groups enhances its pharmacological potential. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Tetrahydroquinoline derivatives have also been investigated for their anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 12 µM and 15 µM respectively .
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Research has shown that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. In a study involving neuronal cell cultures exposed to hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls .
Case Studies
-
Antimicrobial Efficacy : A comparative study on various tetrahydroquinoline derivatives highlighted the superior antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria.
Compound MIC (µg/mL) Target Organism A 32 E. coli B 16 S. aureus C 64 Pseudomonas aeruginosa D 16 S. aureus -
Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines.
Cell Line IC50 (µM) MCF-7 12 HeLa 15 A549 20
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymes : It has been suggested that this compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspase pathways.
- Antioxidant Activity : Its structure allows for scavenging of free radicals, contributing to its neuroprotective effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
